

# Physicochemical properties of dibenzyl pyrocarbonate

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An In-depth Technical Guide on the Physicochemical Properties of Dibenzyl Pyrocarbonate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dibenzyl pyrocarbonate (DBP), also known as **dibenzyl dicarbonate**, is a versatile reagent in organic synthesis.[1][2] Its molecular formula is C<sub>16</sub>H<sub>14</sub>O<sub>5</sub>, and it has a molecular weight of approximately 286.28 g/mol .[3][4] DBP is primarily recognized for its role as a protecting group for amines, where it forms the carbobenzyloxy (Cbz or Z) group, a crucial component in peptide synthesis.[1][3] It also finds applications in the derivatization of alcohols and phenols, polymer chemistry, and as an intermediate in the production of pharmaceuticals.[1][3] Understanding its physicochemical properties is critical for its effective handling, application in reaction design, and for the development of robust synthetic methodologies.

This guide provides a comprehensive overview of the core physicochemical properties of dibenzyl pyrocarbonate, details common experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

## **Summary of Physicochemical Properties**

The key physicochemical data for dibenzyl pyrocarbonate are summarized in the table below for quick reference.



Property	Value	Source(s)
IUPAC Name	benzyl phenylmethoxycarbonyl carbonate	[4]
Synonyms	Dibenzyl dicarbonate, Z2O, Pyrocarbonic acid dibenzyl ester	[2][3][5]
CAS Number	31139-36-3	[1][2][5]
Molecular Formula	C16H14O5	[1][3][4][5]
Molecular Weight	286.28 g/mol	[2][3][4][5]
Appearance	White to off-white crystalline solid or powder	[1][2][3]
Melting Point	29–32 °C (lit.)	[1][2][3][5][6]
Boiling Point	388.65 °C (estimated)	[2][3]
Density	1.17 g/mL at 25 °C (lit.)	[1][2][3][5][6]
Flash Point	>230 °F (>110 °C)	[2][5]
XLogP3 (Computed)	3.7	[4]
Storage Conditions	-20 °C or 0-8 °C, Moisture sensitive, Heat sensitive	[1][5][6][7]

## Detailed Physicochemical Characteristics Physical State and Appearance

Dibenzyl pyrocarbonate typically presents as a white or off-white crystalline solid at room temperature.[1][3] Some sources may also describe it as a powder or a solid that can appear as a light yellow liquid, which is consistent with its low melting point.[1][2]

## **Melting Point**

The melting point is a critical indicator of purity for crystalline solids.[8][9] For dibenzyl pyrocarbonate, the literature consistently reports a melting point range of 29-32 °C.[1][2][3][5]



[6] One source reports a melting point of 23 °C.[7] A broad melting range can indicate the presence of impurities, which typically depress the melting point.[8]

## **Boiling Point and Thermal Stability**

An estimated boiling point of 388.65 °C is reported.[2][3] However, DBP is noted to be heat sensitive.[7] Like its analogue, diethyl pyrocarbonate (DEPC), which decomposes at 155 °C, DBP is expected to undergo thermal decomposition before reaching its atmospheric boiling point.[10] This thermal instability is a key consideration for its storage and handling.

### **Solubility**

Specific quantitative solubility data for dibenzyl pyrocarbonate is not widely available. However, based on the behavior of analogous compounds like DEPC, it is expected to have limited solubility in water and be soluble in organic solvents such as alcohols, esters, and ketones.[10] [11] The presence of two benzyl groups contributes to its lipophilic character, while the central pyrocarbonate moiety provides some polarity.

### **Partition Coefficient (logP)**

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME).[12][13] There is no experimentally determined logP value for dibenzyl pyrocarbonate in the provided search results. However, a computationally derived value, XLogP3, of 3.7 is available.[4] This positive value indicates that dibenzyl pyrocarbonate is significantly more soluble in a lipophilic solvent (like n-octanol) than in water, classifying it as a lipophilic compound.[13]

### **Chemical Stability and Hydrolysis**

Dibenzyl pyrocarbonate is sensitive to moisture.[7] In the presence of water, it undergoes hydrolysis to produce benzyl alcohol and carbon dioxide.[3] This reaction reduces the effective concentration of the reagent and can be mitigated by using anhydrous reaction conditions.[3] The carbobenzyloxy (Cbz) group, once formed from DBP, is notably stable under both acidic and basic conditions, requiring specific reductive methods like palladium-catalyzed hydrogenolysis for its removal.[3]



## **Experimental Protocols**

The following sections detail generalized, standard methodologies for determining the key physicochemical properties discussed above.

## **Melting Point Determination (Capillary Method)**

This method is used to determine the temperature range over which a solid compound melts and is a primary indicator of purity.[8][14]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]
- Capillary tubes (sealed at one end)[14]
- Thermometer
- Spatula
- Mortar and pestle (if sample is not a fine powder)

#### Procedure:

- Sample Preparation: Place a small amount of dry dibenzyl pyrocarbonate onto a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a mortar and pestle.[9]
- Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample.
   A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[9][14]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus, ensuring the sealed end is at the bottom.[9]
- Heating and Observation:



- For an unknown melting point, a rapid determination (heating rate of 10-20 °C/min) can be performed to find an approximate range.[9]
- For an accurate measurement, set the apparatus to a temperature approximately 20 °C below the expected melting point. Heat slowly at a rate of 1-2 °C per minute.[8]
- Data Recording: Record two temperatures:
  - T1: The temperature at which the first drop of liquid appears.[15]
  - T2: The temperature at which the entire sample has completely melted into a clear liquid.
     [15]
- Reporting: The melting point is reported as the range T<sub>1</sub> T<sub>2</sub>. For pure compounds, this range is typically narrow (0.5-1.0 °C).[8]

### **Solubility Determination (Shake-Flask Method)**

This protocol determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[16][17]

#### Apparatus:

- Analytical balance
- Vials or test tubes with secure caps
- Constant temperature shaker bath or orbital shaker
- Volumetric flasks and pipettes
- · Filtration or centrifugation equipment
- Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

#### Procedure:

• Preparation: Add an excess amount of solid dibenzyl pyrocarbonate to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a vial. The excess solid ensures that a



saturated solution is formed.[17]

- Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material does not adsorb the compound).[17]
- Quantification:
  - Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.
  - Measure the concentration of dibenzyl pyrocarbonate in the diluted sample using a precalibrated analytical method (e.g., HPLC).
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.[16]

### **LogP Determination (Shake-Flask Method)**

The shake-flask method is the gold standard for experimentally measuring the n-octanol/water partition coefficient (LogP).[12][19]

#### Apparatus:

- Separatory funnel or vials with screw caps
- n-Octanol (pre-saturated with water)
- Buffered water (e.g., PBS at pH 7.4, pre-saturated with n-octanol)
- Shaker or vortex mixer



- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

#### Procedure:

- Solvent Preparation: Pre-saturate the n-octanol with water and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[20]
- Partitioning:
  - Prepare a stock solution of dibenzyl pyrocarbonate in n-octanol.
  - Add a known volume of this stock solution to a vial containing a known volume of the presaturated aqueous buffer. The volume ratio of octanol to water is typically 1:1, but can be adjusted based on the expected LogP.
  - Seal the vial and shake it vigorously for an extended period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[20]
- Phase Separation: Centrifuge the vial at low speed to ensure a complete and clean separation of the n-octanol (top layer) and aqueous (bottom layer) phases.[19]
- · Sampling and Quantification:
  - Carefully withdraw an aliquot from each phase.
  - Measure the concentration of dibenzyl pyrocarbonate in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a suitable analytical technique like HPLC.
- Calculation:
  - The partition coefficient, P, is the ratio of the concentrations: P = [organic] / [aqueous].[13]
  - The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).[13]

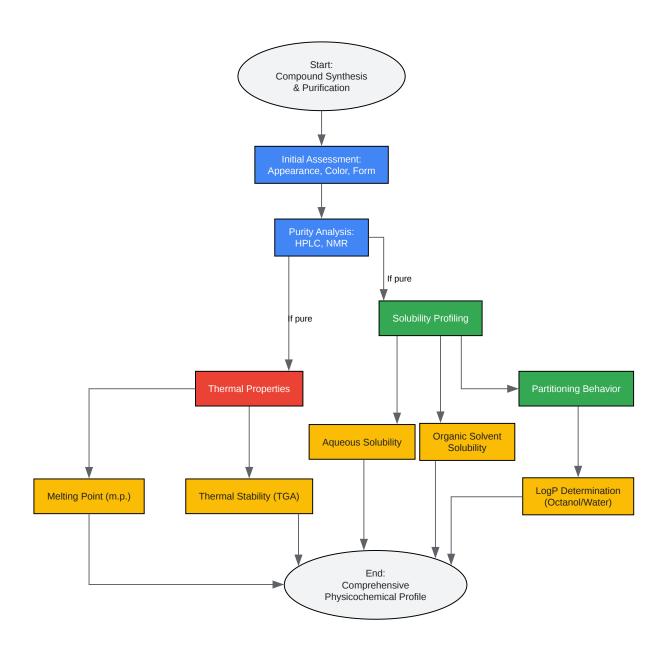




## Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical analysis of a synthetic compound like dibenzyl pyrocarbonate. This systematic approach ensures that fundamental properties are established before proceeding to more complex studies.





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Caption: Logical workflow for physicochemical characterization.



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